molecular formula C7H10BNO3 B1302967 6-Methoxy-4-methylpyridin-3-ylboronic acid CAS No. 503184-35-8

6-Methoxy-4-methylpyridin-3-ylboronic acid

Cat. No. B1302967
M. Wt: 166.97 g/mol
InChI Key: RLWTZURPSVMYGG-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridin-3-ylboronic acid is a compound that is related to various research areas, including organic synthesis, medicinal chemistry, and materials science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the potential characteristics and applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as halogen exchange, methoxylation, and Suzuki cross-coupling. For instance, 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid were synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation and bromination . These methods could potentially be adapted for the synthesis of 6-Methoxy-4-methylpyridin-3-ylboronic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methoxy-4-methylpyridin-3-ylboronic acid has been studied using techniques such as X-ray crystallography and DFT calculations. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the geometry and electronic structure of the molecule . These techniques could be employed to analyze the molecular structure of 6-Methoxy-4-methylpyridin-3-ylboronic acid.

Chemical Reactions Analysis

The chemical reactivity of boronic acids and related compounds is of significant interest, particularly in the context of Suzuki cross-coupling reactions. The papers describe the use of pyrimidylboronic acids in Suzuki cross-coupling to yield various heteroarylpyrimidines . This suggests that 6-Methoxy-4-methylpyridin-3-ylboronic acid could also participate in similar cross-coupling reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the novel fluorophore 6-Methoxy-4-quinolone exhibited strong fluorescence in a wide pH range and high stability against light and heat . Additionally, the liquid crystalline behavior of certain methoxypyridine derivatives was investigated, revealing their potential as mesogens . These findings provide a foundation for predicting the properties of 6-Methoxy-4-methylpyridin-3-ylboronic acid, such as its potential fluorescence or liquid crystalline behavior.

Scientific Research Applications

Boronic acids, including pyridinylboronic acids, are commonly used in various fields of chemistry. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where boronic acids are used to couple with halides or pseudo-halides using a palladium catalyst . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and has applications in the synthesis of various organic compounds, including pharmaceuticals .

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters using a radical approach . This method is used for the formal anti-Markovnikov hydromethylation of alkenes .
    • Method : The protodeboronation is paired with a Matteson–CH2–homologation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
    • Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of Borinic Acid Derivatives

    • Application : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

properties

IUPAC Name

(6-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWTZURPSVMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376723
Record name (6-Methoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylpyridin-3-ylboronic acid

CAS RN

503184-35-8
Record name B-(6-Methoxy-4-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503184-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylpyridine-5-boronic acid
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